molecular formula C28H22Cl2F3N3O B10904203 [2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B10904203
M. Wt: 544.4 g/mol
InChI Key: ZHDXUCMNJCSNPC-UHFFFAOYSA-N
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Description

[2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by its unique structural components, including dichlorophenyl, methylquinolyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial preparation of 2-(2,4-dichlorophenyl)-3-methyl-4-quinoline, followed by the introduction of the 4-[3-(trifluoromethyl)phenyl]piperazino group through a series of coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds under mild conditions . Other reagents may include acids, bases, and various solvents depending on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

[2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2,4-DICHLOROPHENYL)-3-METHYL-4-QUINOLYL]{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE apart is its combination of structural elements, which confer unique chemical and biological properties

Properties

Molecular Formula

C28H22Cl2F3N3O

Molecular Weight

544.4 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H22Cl2F3N3O/c1-17-25(22-7-2-3-8-24(22)34-26(17)21-10-9-19(29)16-23(21)30)27(37)36-13-11-35(12-14-36)20-6-4-5-18(15-20)28(31,32)33/h2-10,15-16H,11-14H2,1H3

InChI Key

ZHDXUCMNJCSNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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